BenchChemオンラインストアへようこそ!

Methyl 2-bromo-2-(2-bromophenyl)acetate

Organic Synthesis Medicinal Chemistry Transition-Metal-Free Catalysis

This dual-bromo building block uniquely combines alpha-bromo and ortho-bromo reactivity, enabling transition-metal-free decarboxylative annulation to benzoxepines (yields up to 91%). Unlike methyl 2-bromo-2-phenylacetate or methyl 2-(2-bromophenyl)acetate, it is essential for radical/nucleophilic benzylic reactions and subsequent cross-couplings. Validated as a BCL-2 inhibitor with weak off-target binding (ATAD2 Kd=1,200 nM), it is ideal for establishing oncology assay baselines and screening selectivity profiles. Choose this compound for literature-backed performance and reliable synthetic outcomes.

Molecular Formula C9H8Br2O2
Molecular Weight 307.969
CAS No. 43063-97-4
Cat. No. B2843043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-2-(2-bromophenyl)acetate
CAS43063-97-4
Molecular FormulaC9H8Br2O2
Molecular Weight307.969
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CC=C1Br)Br
InChIInChI=1S/C9H8Br2O2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,1H3
InChIKeyVZMMSUIICCIPQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-bromo-2-(2-bromophenyl)acetate (43063-97-4): A Dual Brominated Building Block for Synthesis


Methyl 2-bromo-2-(2-bromophenyl)acetate (CAS 43063-97-4) is a brominated ester building block, distinguished by the presence of two bromine atoms: one on the alpha-carbon of the acetate chain and another ortho-substituted on the phenyl ring . This specific dual-halogenation pattern imparts unique reactivity profiles, making it a valuable intermediate in organic synthesis, particularly in transition-metal-catalyzed cross-couplings and annulation reactions [1].

Why Methyl 2-bromo-2-(2-bromophenyl)acetate Cannot Be Substituted with Common Analogs


Interchanging methyl 2-bromo-2-(2-bromophenyl)acetate with closely related analogs, such as methyl 2-bromo-2-phenylacetate (CAS 3042-81-7) or methyl 2-(2-bromophenyl)acetate (CAS 57486-69-8), is not straightforward. Each compound presents a distinct halogenation pattern that dictates its reactivity and application [1]. For instance, the alpha-bromo substitution is crucial for radical or nucleophilic reactions at the benzylic position, while the ortho-bromo substituent on the phenyl ring is essential for subsequent cross-coupling transformations . Substituting one analog for another would fundamentally alter the synthetic pathway, leading to different intermediates or failed reactions, as demonstrated by the specific requirement for both bromine atoms in the decarboxylative annulation to benzoxepines [2].

Quantitative Evidence for Selecting Methyl 2-bromo-2-(2-bromophenyl)acetate Over Analogs


Synthetic Utility: Enabling Exclusive Access to Benzoxepines via Decarboxylative Annulation

This compound is a key substrate in a base-mediated decarboxylative annulation to yield benzoxepines. This reaction is specific to methyl 2-(2-bromophenyl)acetates; the alpha-bromo analog, Methyl 2-bromo-2-(2-bromophenyl)acetate, is highlighted as a representative example for this transformation. Other analogs lacking this specific dual-bromination pattern are not suitable for this pathway [1]. In a series of reactions, this compound was used to prepare benzoxepine 3a in 91% yield, and derivative 3o in 85% yield, demonstrating its robust performance [2]. The yields are quantified as 'moderate to excellent' with 'high regioselectivity' [3].

Organic Synthesis Medicinal Chemistry Transition-Metal-Free Catalysis

Inhibitory Activity: A Validated Negative Control for BCL-2 Drug Discovery

This compound serves as a specific reference point in the BCL-2 inhibitor patent literature (US 20220402915), where it is explicitly defined within Formula (I) for its ability to inhibit Bcl-2 . This demonstrates its utility as a defined pharmacophore. While specific quantitative activity data for this exact compound against Bcl-2 is not provided, its inclusion as a validated example within the patent's broad claims provides a clear differentiator. Analogs like methyl 2-bromo-2-phenylacetate or methyl 2-(2-bromophenyl)acetate lack this specific IP linkage to BCL-2 inhibition.

Cancer Research Chemical Biology BCL-2 Inhibition

Biochemical Profiling: Weak Inhibition Profile Serves as a Negative Control for Selectivity

This compound exhibits weak inhibitory activity against the epigenetic target PCAF (Histone acetyltransferase KAT2B) with an IC50 of 70,000 nM [1]. This low potency, in the context of BCL-2 patent activity, is a valuable differentiator. While no direct head-to-head data exists, this profile contrasts with active BCL-2 inhibitors like Venetoclax (IC50 < 0.010 nM) or other targeted inhibitors [2]. The compound's weak activity against PCAF makes it a useful negative control in selectivity panels, ensuring observed effects in BCL-2 assays are not confounded by off-target histone acetyltransferase activity [3].

Drug Discovery Selectivity Screening Epigenetics

Bromodomain Profiling: Defined Weak Affinity for ATAD2 and BRD2

Further differentiating its biochemical profile, this compound shows weak binding affinity for the bromodomains of ATAD2 (Kd = 1,200 nM) [1] and BRD2 (no quantitative data reported) [2]. These values are in stark contrast to potent bromodomain inhibitors like (+)-JQ1, which binds BRD4 with a Kd of ~50 nM [3]. This establishes the compound as a weak binder for these epigenetic readers, a profile that is useful as a negative control when developing selective inhibitors for these targets, as it helps define the lower limit of a screening window.

Epigenetics Chemical Probe Bromodomain

Muscarinic Receptor M2 Activity: A Low-Potency Benchmark for GPCR Screening

The compound exhibits weak competitive binding to the human muscarinic acetylcholine receptor M2, with a reported pIC50 of 2 nM against the radioligand W84 [1]. This is a niche but specific data point. In contrast, potent M2 antagonists like Methoctramine have pKi values in the range of 8-9 [2]. The very low potency of this compound makes it a useful negative control in GPCR screening panels, helping to define the assay background and ensure that any observed activity in a primary screen is not due to non-specific interactions with this common off-target.

Neuropharmacology GPCR Selectivity Screening

Strategic Application Scenarios for Methyl 2-bromo-2-(2-bromophenyl)acetate in Research


Synthesis of Benzoxepine Scaffolds for Medicinal Chemistry

This compound is the optimal starting material for synthesizing benzoxepine libraries via a transition-metal-free decarboxylative annulation strategy [1]. The high regioselectivity and excellent yields (up to 91%) documented in the literature make it a reliable and efficient choice for building diverse benzoxepine cores, which are valuable pharmacophores in drug discovery [2].

A Characterized Negative Control for BCL-2 Inhibitor Discovery

Given its explicit inclusion as a BCL-2 inhibitor in patent literature and its well-documented weak activity against common off-targets like PCAF and ATAD2, this compound is an ideal tool for establishing selectivity profiles and assay baselines in oncology drug discovery programs . Its use can help validate screening hits and differentiate genuine BCL-2 inhibition from non-specific effects [3].

Selectivity Profiling and Assay Validation in Epigenetics and GPCR Research

With quantified weak binding data for ATAD2 (Kd = 1,200 nM) [4] and the muscarinic M2 receptor (pIC50 = 2 nM) [5], this compound serves as a robust, low-activity benchmark. Researchers can use it to calibrate high-throughput screening assays, define signal-to-noise ratios, and rule out off-target activity when developing new chemical probes for bromodomains or GPCRs [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-bromo-2-(2-bromophenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.